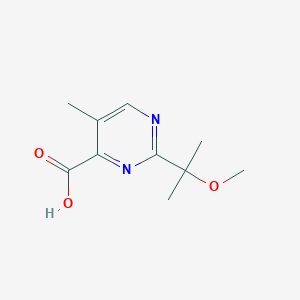
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid is a chemical compound with a molecular formula of C10H14N2O3. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methoxypropan-2-ylamine with 5-methylpyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at a temperature of around 0°C. Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid
- 1-(2-Methoxypropoxy)propan-2-ol
- Phenyl-2-propanone
Uniqueness
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-5-11-9(10(2,3)15-4)12-7(6)8(13)14/h5H,1-4H3,(H,13,14) |
InChI-Schlüssel |
WKYCIIGKUNVTFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C(=O)O)C(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


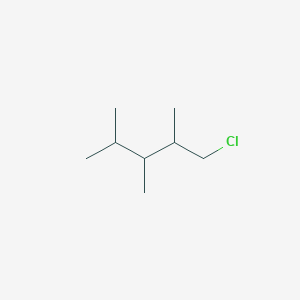

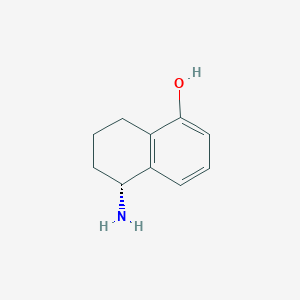


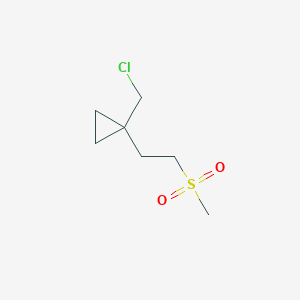

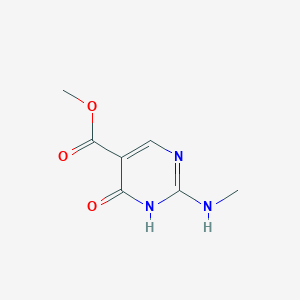
![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)

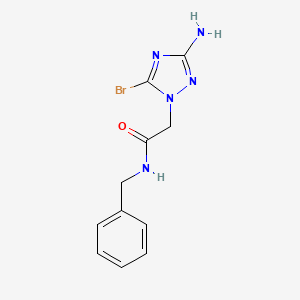
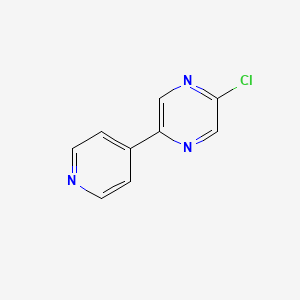
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
